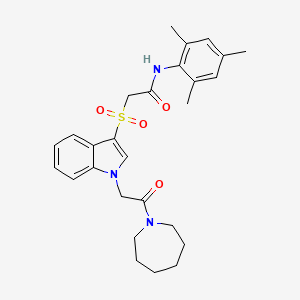

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide

Descripción

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide features a central indole core substituted at the 3-position with a sulfonyl group linked to an acetamide moiety. The acetamide is further modified with a mesityl (2,4,6-trimethylphenyl) group, while the indole’s 1-position is functionalized with a 2-(azepan-1-yl)-2-oxoethyl chain.

Propiedades

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O4S/c1-19-14-20(2)27(21(3)15-19)28-25(31)18-35(33,34)24-16-30(23-11-7-6-10-22(23)24)17-26(32)29-12-8-4-5-9-13-29/h6-7,10-11,14-16H,4-5,8-9,12-13,17-18H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDJOFKVCWUFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

A related compound, 1-azepan-1-yl-2-phenyl-2- (4-thioxo-1,4-dihydro-pyrazolo [3,4-d]pyrimidin-5-yl)ethanone adduct, is known to target3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids.

Biochemical Pathways

Given its potential target, it may influence thefatty acid metabolism pathway . The downstream effects could include alterations in energy production and lipid homeostasis.

Actividad Biológica

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide is a complex organic molecule that integrates an indole structure with azepane and sulfonamide functionalities. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 429.5 g/mol . The compound is cataloged under the CAS number 887225-53-8 .

| Property | Value |

|---|---|

| Molecular Formula | C26H27N3O3 |

| Molecular Weight | 429.5 g/mol |

| CAS Number | 887225-53-8 |

Synthesis

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide typically involves several steps:

- Formation of the Indole Moiety : The indole ring is synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Introduction of the Azepane Ring : This is achieved through a nucleophilic substitution reaction where an azepane derivative reacts with the thioether-indole intermediate.

- Sulfonamide and Acetamide Linkage : The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride, followed by amide bond formation using mesityl acetic acid.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may facilitate binding due to its planar structure, allowing for π-stacking interactions with target proteins.

Research indicates that similar indole derivatives exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines through modulation of signaling pathways associated with cell growth and apoptosis . The sulfonamide group may enhance the compound's binding affinity and selectivity towards its biological targets .

Anticancer Properties

Several studies have explored the anticancer potential of indole derivatives. For instance, compounds structurally related to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide have demonstrated significant activity against various cancer cell lines, including:

These studies suggest that the compound could inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. Research has shown that compounds similar to this one can inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and tested their effects on MCF-7 cells. The results indicated that compounds with similar structures to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide inhibited cell proliferation significantly, suggesting a promising avenue for cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of related compounds in animal models. The results showed that these compounds reduced inflammation markers significantly, indicating their potential use in treating inflammatory conditions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. The mechanism of action for indole derivatives typically involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, similar compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes and receptors involved in tumor progression.

A study evaluating the activity of sulfonamide derivatives highlighted that compounds with indole moieties demonstrated potent inhibition against various cancer cell lines, suggesting that 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-mesitylacetamide could be further explored for its anticancer potential .

Antimicrobial Properties

The antimicrobial properties of sulfonamide compounds have been well-documented. The incorporation of azepane and indole rings into the structure may enhance the compound's ability to interact with bacterial enzymes or receptors, potentially leading to increased antibacterial activity. In vitro studies have shown that related compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics .

Neuroprotective Effects

The unique structural characteristics of this compound may also confer neuroprotective properties. Indole derivatives are known to influence neurotransmitter systems and exhibit antioxidant effects. Research into related compounds has suggested potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where modulation of acetylcholinesterase activity is crucial .

Study 1: Anticancer Evaluation

In a recent study published in Pharmaceutical Research, researchers synthesized a series of indole-based sulfonamides and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Study 2: Antimicrobial Screening

A comprehensive screening of various sulfonamide derivatives revealed that those containing azepane rings showed enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the indole structure could lead to improved efficacy against resistant strains .

Study 3: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of indole derivatives in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could significantly reduce neuronal cell death, indicating their potential for further development as therapeutic agents for neurodegenerative disorders .

Comparación Con Compuestos Similares

Core Structural Variations

The target compound belongs to a broader class of indole sulfonamide derivatives. Key analogs include:

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide (): Differs in the acetamide substituent (2-trifluoromethylphenyl vs. mesityl), introducing strong electron-withdrawing effects.

2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-chlorophenyl)acetamide (): Replaces the sulfonyl group with a thioether (sulfanyl), reducing electronic withdrawal and altering lipophilicity.

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methylphenyl)acetamide (): Substitutes mesityl with 2-methylphenyl, decreasing steric bulk.

Physicochemical Properties

*XlogP values estimated based on structural analogs. †Predicted using ’s methodology.

Q & A

Q. Purification Methods :

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates.

- Recrystallization : Use polar solvents (ethanol/water mixtures) for final product purification .

- Analytical Monitoring : TLC and HPLC to track reaction progress and confirm purity (>95%) .

Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

Basic Research Question

- 1H/13C NMR : Confirm substituent positions (e.g., indole C-3 sulfonyl, azepane carbonyl) and assess purity via integration .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C26H31N3O4S) and detect isotopic patterns .

- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities in crystalline forms .

How can reaction yields be optimized during the synthesis of this compound?

Advanced Research Question

- Design of Experiments (DOE) : Systematically vary temperature (60–100°C), pH (acidic for indole cyclization), and stoichiometry (1.2–1.5 eq. sulfonyl chloride) to identify optimal conditions .

- Catalyst Screening : Test bases (e.g., DMAP, triethylamine) for sulfonylation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) for coupling steps; non-polar solvents (toluene) for cyclization .

- In-line Analytics : Use ReactIR or UV-Vis spectroscopy to monitor intermediate formation in real time .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

- Orthogonal Assays : Validate antitumor activity using both MTT and ATP-based viability assays to rule out false positives .

- Solubility/Purity Checks : Confirm solubility in DMSO/water mixtures and purity (HPLC) to exclude excipient interference .

- Comparative SAR Studies : Test structural analogs (e.g., pyrrolidine vs. azepane substituents) to isolate pharmacophoric contributions .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like PPARγ or kinases .

What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., mesityl vs. phenyl acetamide, azepane ring size) and test bioactivity .

- Pharmacophore Mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent positions with activity .

- Fragment-Based Design : Synthesize truncated analogs (e.g., indole-sulfonyl fragments) to identify minimal active motifs .

What experimental approaches are suitable for studying the compound’s mechanism of action?

Advanced Research Question

- Target Engagement Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for suspected targets .

- Cellular Pathway Analysis : Western blotting (e.g., p-AKT, Bcl-2) or qPCR to assess downstream signaling .

- Enzyme Inhibition : Kinase profiling panels (Eurofins) to screen for inhibitory activity .

How can researchers assess the compound’s stability under experimental conditions?

Basic Research Question

- Forced Degradation Studies : Expose to heat (40–80°C), light (UV-Vis), and pH extremes (1–13) to identify degradation products (HPLC-MS) .

- Solution Stability : Monitor concentration changes in PBS or cell culture media over 24–72 hours .

- Solid-State Stability : Use differential scanning calorimetry (DSC) to assess crystallinity and decomposition temperatures .

What methodologies are recommended for evaluating in vitro toxicity and pharmacokinetics?

Advanced Research Question

- ADME Profiling :

- Cytotoxicity : Hepatocyte viability assays (primary HepG2 cells) to assess hepatic toxicity .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction .

How can computational tools enhance the study of this compound’s properties?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) and binding modes with lipid bilayers .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to guide synthetic modifications .

- Machine Learning : Train models on PubChem data to predict untested bioactivities .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.